
Nefazodone-d6 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nefazodone-d6 (dihydrochloride) is a deuterium-labeled version of nefazodone hydrochloride, a phenylpiperazine antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of nefazodone. The deuterium labeling allows for more precise tracking and quantification in various analytical methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nefazodone-d6 (dihydrochloride) involves the incorporation of deuterium atoms into the nefazodone molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. One common method involves the reaction of semicarbazide dihydrochloride with triethyl orthopropionate in the presence of trimethylsilylchloride and hydrochloric acid .
Industrial Production Methods: Industrial production of nefazodone-d6 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization techniques to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Nefazodone-d6 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to study the metabolic pathways of nefazodone.
Reduction: Reduction reactions help in understanding the stability and reactivity of the compound.
Substitution: Substitution reactions are useful in modifying the chemical structure for further studies.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs .
Scientific Research Applications
Nefazodone-d6 (dihydrochloride) is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of nefazodone.
Biology: The compound is used to study the metabolic pathways and pharmacokinetics of nefazodone in biological systems.
Medicine: Research on nefazodone-d6 (dihydrochloride) helps in understanding the drug’s mechanism of action and potential side effects.
Mechanism of Action
Nefazodone-d6 (dihydrochloride) exerts its effects by acting as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibiting pre-synaptic serotonin reuptake. This dual action helps in alleviating symptoms of depression by increasing serotonin levels in the brain. The compound also has moderate inhibition of noradrenaline uptake, contributing to its antidepressant effects .
Comparison with Similar Compounds
Trazodone: Structurally similar but with different pharmacokinetic properties.
Phenylpiperazine Antidepressants: Includes compounds like buspirone and aripiprazole, which have varying mechanisms of action and therapeutic uses.
Uniqueness: Nefazodone-d6 (dihydrochloride) is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This feature makes it invaluable in research settings where accurate quantification and analysis are crucial .
Properties
Molecular Formula |
C25H34Cl3N5O2 |
|---|---|
Molecular Weight |
549.0 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;dihydrochloride |
InChI |
InChI=1S/C25H32ClN5O2.2ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;;/h3-6,8-11,20H,2,7,12-19H2,1H3;2*1H/i7D2,12D2,13D2;; |
InChI Key |
UDIJNXYVWPGKLV-VKHGYFGDSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4.Cl.Cl |
Canonical SMILES |
CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
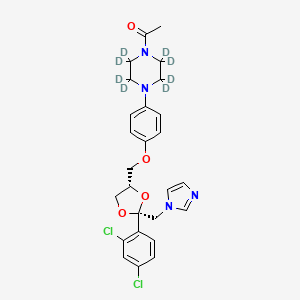
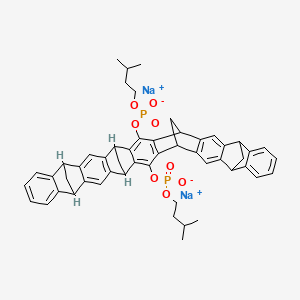
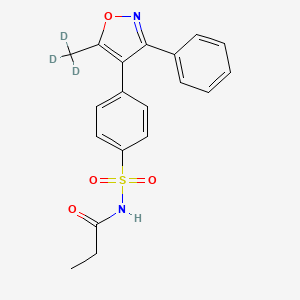


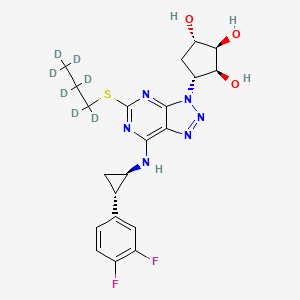
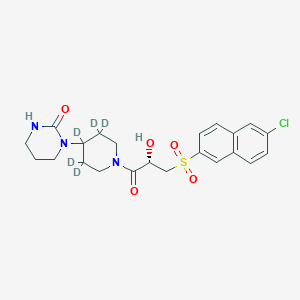

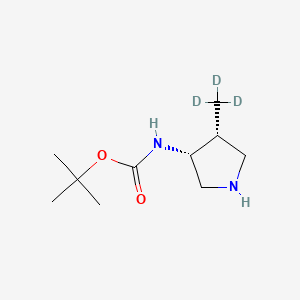
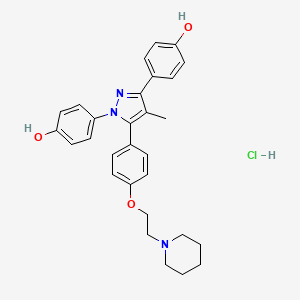


![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
